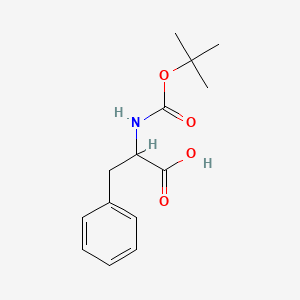

2-(tert-butoxycarbonylamino)-3-phenylpropanoic acid

Description

The exact mass of the compound BOC-DL-Phenylalanine is 265.13140809 g/mol and the complexity rating of the compound is 316. The solubility of this chemical has been described as 35.3 [ug/mL]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111172. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJPUMXJBDHSIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90296718 | |

| Record name | BOC-DL-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24833397 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13734-34-4, 1178567-92-4, 4530-18-1 | |

| Record name | Boc-phenylalanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BOC-DL-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 2-(tert-butoxycarbonylamino)-3-phenylpropanoic acid (Boc-L-phenylalanine)

<

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed and technically robust protocol for the synthesis of 2-(tert-butoxycarbonylamino)-3-phenylpropanoic acid, a compound more commonly known in the scientific community as Boc-L-phenylalanine or Boc-Phe-OH. As a fundamental building block in peptide synthesis, the efficient and high-purity production of this amino acid derivative is a critical first step in the development of peptide-based therapeutics and research agents. This document will delve into the chemical principles, offer a validated step-by-step procedure, and provide expert insights for process optimization and quality control.

Foundational Principles: Significance and Reaction Mechanism

Boc-L-phenylalanine is an essential reagent in both solid-phase and solution-phase peptide synthesis.[1][2] The tert-butoxycarbonyl (Boc) group functions as an acid-labile protecting group for the α-amino moiety of L-phenylalanine.[1][3] This protection is paramount to prevent unwanted side reactions, such as the formation of poly-phenylalanine, during the controlled, sequential addition of amino acids to a growing peptide chain.[4] The Boc group's stability to a variety of reaction conditions, combined with its facile removal under mild acidic conditions (typically with trifluoroacetic acid, TFA), has made it a cornerstone of peptide chemistry.[3][5][6]

The synthesis of Boc-L-phenylalanine is most commonly and reliably achieved through the reaction of L-phenylalanine with di-tert-butyl dicarbonate, often referred to as Boc anhydride.[1][3][6] This transformation is typically carried out under Schotten-Baumann conditions , which involve a biphasic system with an aqueous base.[7][8][9]

The reaction proceeds via a nucleophilic acyl substitution mechanism:

-

Activation of the Amine: The reaction is performed in a basic aqueous solution (e.g., sodium hydroxide). The base deprotonates the ammonium group of the L-phenylalanine zwitterion, generating a free amino group which acts as a potent nucleophile.

-

Nucleophilic Attack: The electron-rich nitrogen of the deprotonated L-phenylalanine attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate molecule.[10]

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of an unstable tetrahedral intermediate.

-

Intermediate Collapse and Product Formation: The intermediate collapses, forming the N-Boc protected amino acid and releasing tert-butanol and carbon dioxide as byproducts.[7][10]

A mixed solvent system, such as water and an organic solvent like 1,4-dioxane or tert-butyl alcohol, is often employed to facilitate the dissolution of both the polar amino acid and the nonpolar Boc anhydride.[1][7][11]

Validated Laboratory-Scale Synthesis Protocol

This protocol is designed for the safe and efficient synthesis of high-purity Boc-L-phenylalanine.

Reagents and Materials

| Reagent/Material | Grade | Recommended Supplier (Example) | Key Considerations |

| L-Phenylalanine | ≥99% | Sigma-Aldrich | |

| Di-tert-butyl dicarbonate (Boc Anhydride) | ≥97% | Sigma-Aldrich | Low melting solid (22-24 °C), can be gently warmed to dispense as a liquid.[3][6] |

| Sodium Hydroxide (NaOH) | Reagent Grade | Fisher Scientific | |

| 1,4-Dioxane or tert-Butyl Alcohol | Anhydrous | Sigma-Aldrich | |

| Ethyl Acetate | ACS Grade | Fisher Scientific | For product extraction. |

| Hexanes or Pentane | ACS Grade | Fisher Scientific | For precipitation/recrystallization. |

| Potassium Hydrogen Sulfate (KHSO₄) or Hydrochloric Acid (HCl) | Reagent Grade | Fisher Scientific | For acidification. |

| Sodium Sulfate (Na₂SO₄), Anhydrous | Reagent Grade | Fisher Scientific | For drying organic extracts. |

| Deionized Water |

Step-by-Step Experimental Procedure

Step 1: Dissolution of L-Phenylalanine

-

In a round-bottom flask of appropriate size, equipped with a magnetic stirrer, prepare a solution of sodium hydroxide (44 g, 1.1 mol) in 1.1 L of water.[1]

-

With stirring, add L-phenylalanine (165.2 g, 1 mol) at room temperature.[1]

-

Dilute the mixture with 750 mL of tert-butyl alcohol (or 1,4-dioxane). Stir until a clear solution is obtained.[1]

Step 2: Boc-Protection Reaction

-

To the well-stirred solution, add di-tert-butyl dicarbonate (223 g, 1.02 mol) dropwise over approximately 1 hour.[1]

-

A white precipitate may form during the addition. An exothermic reaction will cause the temperature to rise to 30-35°C.[1]

-

Continue stirring the reaction mixture overnight at room temperature to ensure completion. The final pH should be between 7.5 and 8.5.[1]

Step 3: Work-up and Isolation

-

Extract the reaction mixture twice with 250 mL portions of pentane to remove unreacted Boc anhydride and byproducts.[1]

-

Combine the aqueous layers and cool the solution in an ice bath (0-5 °C).[1]

-

Carefully acidify the aqueous solution to a pH of 1-2 by the slow addition of a cold solution of potassium hydrogen sulfate (224 g in 1.5 L of water).[1] This step should be performed with vigorous stirring and will result in significant carbon dioxide evolution.

-

The acidification will cause the product to precipitate, forming a turbid mixture.[1]

-

Extract the product from the aqueous mixture with four 400-mL portions of diethyl ether or ethyl acetate.[1]

-

Combine the organic extracts, wash them twice with 200 mL of water, and then dry over anhydrous sodium sulfate.[1]

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator, ensuring the bath temperature does not exceed 30°C. This will yield a yellowish oil.[1]

Step 4: Crystallization and Purification

-

To the resulting oil, add 150 mL of hexane and allow it to stand overnight. Seeding or scratching with a glass rod can help induce crystallization.[1]

-

Over the next day, add additional portions of hexane with stirring to the partially crystallized product to complete the precipitation.[1]

-

Collect the white precipitate by filtration on a Büchner funnel and wash with cold pentane.[1]

-

Dry the solid under reduced pressure at ambient temperature to a constant weight. A second crop can be obtained by concentrating the mother liquor.[1] The typical yield of pure, white N-tert-butoxycarbonyl-L-phenylalanine is 78–87%.[1]

Characterization and Quality Assurance

| Analytical Method | Expected Result |

| Appearance | White crystalline solid[1][12] |

| Melting Point | 86–88 °C[1][12] |

| ¹H NMR (CDCl₃) | δ ~7.3 (m, 5H, Ar-H), ~5.0 (d, 1H, NH), ~4.6 (m, 1H, α-CH), ~3.1 (m, 2H, β-CH₂), 1.42 (s, 9H, C(CH₃)₃)[11] |

| Specific Rotation [α]D²⁰ | +25.5° (c 1.0, ethanol)[1] |

| Purity (TLC/HPLC) | >99% (TLC should show a single spot with less than 0.05% free amino acid)[1] |

Visual Representation of the Synthesis Workflow

The following diagram outlines the critical stages of the Boc-L-phenylalanine synthesis protocol, from starting materials to the final purified product.

Caption: Key stages in the synthesis of Boc-L-phenylalanine.

Field-Proven Insights: Troubleshooting and Optimization

| Common Issue | Probable Cause(s) | Strategic Solution(s) |

| Low Yield | Incomplete reaction; Loss of product during extraction or crystallization. | Ensure the reaction is stirred overnight for completion. Perform multiple, thorough extractions with the organic solvent. Optimize crystallization by slow cooling and potentially seeding. |

| Product is an Oil, Fails to Crystallize | Residual tert-butyl alcohol or other solvent impurities.[1] | Ensure complete removal of solvents under high vacuum.[1] Use of a good seeding crystal can be critical.[1] If issues persist, attempt purification via column chromatography.[11] |

| Low Purity | Incomplete reaction; Formation of N-tert-butoxycarbonyl dipeptide.[1] | Monitor the reaction by TLC to confirm the absence of starting material.[12] Avoid a large excess of Boc anhydride. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can improve purity. |

Safety and Handling Precautions

-

Di-tert-butyl dicarbonate: This reagent is a lachrymator and should be handled with care in a well-ventilated fume hood.

-

Solvents: Diethyl ether and other organic solvents are highly flammable. All operations should be conducted away from ignition sources.

-

Acids and Bases: Concentrated acids and bases are corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Acidification Step: The acidification of the reaction mixture with potassium hydrogen sulfate liberates a large volume of CO₂ gas. This step must be performed slowly and with vigorous stirring in an open or well-vented vessel to prevent pressure buildup.

Conclusion

The synthesis of Boc-L-phenylalanine using di-tert-butyl dicarbonate under Schotten-Baumann conditions is a highly reliable and scalable method. By adhering to the detailed protocol and understanding the key reaction parameters, researchers and process chemists can consistently produce high-quality material essential for advancing peptide-based research and drug development. The robustness of this procedure, coupled with its straightforward work-up and purification, solidifies its status as the preferred method for the preparation of this critical synthetic building block.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. peptide.com [peptide.com]

- 3. Boc - Lokey Lab Protocols [lokeylab.wikidot.com]

- 4. nbinno.com [nbinno.com]

- 5. N-Boc-L-phenylalanine | 13734-34-4 | FB18956 | Biosynth [biosynth.com]

- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 7. lokeylab.wikidot.com [lokeylab.wikidot.com]

- 8. Schotten-Baumann Reaction [organic-chemistry.org]

- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 10. homework.study.com [homework.study.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

The Solubility of Boc-Phe-OH: A Comprehensive Technical Guide for Researchers

Introduction: Navigating the Solubility Landscape of a Key Building Block

N-tert-butoxycarbonyl-L-phenylalanine (Boc-Phe-OH) is a cornerstone reagent in modern peptide synthesis and a critical component in the development of peptide-based therapeutics. Its strategic use as a protected amino acid enables the controlled, sequential assembly of complex peptide chains. However, the successful application of Boc-Phe-OH, particularly in solution-phase synthesis, purification, and formulation, is fundamentally governed by its solubility characteristics in various organic solvents. A thorough understanding of its solubility behavior is not merely a matter of convenience but a critical parameter that dictates reaction efficiency, product purity, and the overall feasibility of a synthetic strategy.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility of Boc-Phe-OH. Moving beyond simple qualitative statements, this guide delves into the physicochemical principles governing its dissolution, offers a consolidated view of its solubility in common organic solvents, and provides detailed, field-proven experimental protocols for researchers to quantitatively determine solubility in their own laboratory settings. This resource is designed to empower scientists with the knowledge to make informed decisions, troubleshoot solubility challenges, and optimize their peptide synthesis workflows.

Theoretical Framework: The Molecular Dance of Solute and Solvent

The solubility of Boc-Phe-OH is a complex interplay of its molecular structure and the physicochemical properties of the solvent. Three key factors dictate this process: the bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group, the hydrophobic benzyl side chain of phenylalanine, and the polar carboxylic acid and amide functionalities capable of hydrogen bonding.

1.1. The Role of Polarity and Hydrogen Bonding:

The principle of "like dissolves like" is a foundational concept in understanding the solubility of Boc-Phe-OH. The molecule possesses both nonpolar (the Boc group and the phenyl ring) and polar (the carboxylic acid and the N-H group) regions.

-

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are excellent at dissolving Boc-Phe-OH. Their high polarity allows them to interact favorably with the polar regions of the molecule, while their aprotic nature prevents them from strongly competing for hydrogen bonds, allowing for effective solvation of the entire molecule. Dichloromethane (DCM) is another effective solvent due to its ability to engage in dipole-dipole interactions and its moderate polarity, which can accommodate both the polar and nonpolar aspects of Boc-Phe-OH.

-

Protic Solvents: Protic solvents, such as alcohols (methanol, ethanol), can act as both hydrogen bond donors and acceptors. Methanol, being more polar than ethanol, is generally a better solvent for Boc-Phe-OH.[1][2] These solvents can interact with the carboxylic acid and amide groups through hydrogen bonding. However, the nonpolar regions of the molecule can limit its overall solubility in highly polar protic solvents.

-

Nonpolar Solvents: Nonpolar solvents like hexane and toluene are poor solvents for Boc-Phe-OH. The energy required to break the intermolecular hydrogen bonds between Boc-Phe-OH molecules is not compensated by the weak van der Waals interactions with these solvents.

1.2. Physicochemical Properties of Boc-Phe-OH:

A summary of the key physicochemical properties of Boc-Phe-OH is presented in the table below.

| Property | Value | Source |

| CAS Number | 13734-34-4 | [1][2][3] |

| Molecular Formula | C₁₄H₁₉NO₄ | [3] |

| Molecular Weight | 265.31 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 85-89 °C | [3] |

Qualitative and Quantitative Solubility Data

| Solvent Class | Solvent | Qualitative Solubility | Quantitative Solubility (at ambient temperature) |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble | Data not readily available |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | Data not readily available | |

| Dichloromethane (DCM) | Soluble | Data not readily available | |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | ~100 mg/mL (for Boc-D-Phe-OH, likely similar for L-enantiomer) | |

| Acetonitrile (ACN) | Sparingly Soluble | Data not readily available | |

| Chlorinated | Chloroform | Slightly Soluble | Data not readily available |

| Alcohols | Methanol | Soluble | Data not readily available |

| Ethanol | Slightly Soluble | Data not readily available | |

| Isopropanol | Sparingly Soluble | Data not readily available | |

| Ethers | Tetrahydrofuran (THF) | Sparingly Soluble | Data not readily available |

| Diethyl Ether | Insoluble | Data not readily available | |

| Esters | Ethyl Acetate | Sparingly Soluble | Data not readily available |

| Hydrocarbons | Toluene | Insoluble | Data not readily available |

| Hexane | Insoluble | Data not readily available |

Experimental Protocol for Quantitative Solubility Determination

Given the scarcity of precise solubility data, it is often necessary for researchers to determine this experimentally. The following protocol outlines a robust method for the quantitative determination of Boc-Phe-OH solubility in a given organic solvent using High-Performance Liquid Chromatography (HPLC).

3.1. Principle:

This method relies on creating a saturated solution of Boc-Phe-OH in the solvent of interest at a controlled temperature. The supernatant is then diluted and analyzed by a calibrated HPLC method to determine the concentration of the dissolved solute.

3.2. Materials and Equipment:

-

Boc-Phe-OH (high purity)

-

Organic solvents of interest (HPLC grade)

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector and a C18 reversed-phase column

3.3. Experimental Workflow Diagram:

Caption: Workflow for quantitative solubility determination of Boc-Phe-OH.

3.4. Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of Boc-Phe-OH to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatically controlled shaker and equilibrate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. Maintain a constant temperature throughout.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the supernatant through a 0.22 µm syringe filter compatible with the solvent to remove any suspended microparticles.

-

-

Dilution:

-

Perform a series of accurate dilutions of the filtered supernatant with the same solvent to bring the concentration of Boc-Phe-OH within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a multi-point calibration curve using known concentrations of Boc-Phe-OH in the solvent of interest.

-

Inject the diluted samples onto the HPLC system. A typical starting condition would be a C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid) and UV detection at 214 nm or 254 nm.

-

Integrate the peak area corresponding to Boc-Phe-OH.

-

-

Calculation:

-

Determine the concentration of Boc-Phe-OH in the diluted sample using the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. The result can be expressed in units such as mg/mL or g/100mL.

-

Practical Implications and Troubleshooting

4.1. Importance in Peptide Synthesis:

-

Solution-Phase Synthesis: In solution-phase peptide synthesis, the solubility of Boc-Phe-OH and the growing peptide chain in the reaction solvent is paramount for achieving complete and efficient coupling reactions. Poor solubility can lead to heterogeneous reaction mixtures, resulting in incomplete reactions and difficult purification.

-

Solid-Phase Peptide Synthesis (SPPS): While the peptide is anchored to a solid support in SPPS, the solubility of the incoming Boc-amino acid in the coupling solvent (typically DMF or DCM) is crucial for its efficient delivery to the reaction site on the resin.

4.2. Troubleshooting Poor Solubility:

-

Co-solvent Systems: If Boc-Phe-OH exhibits poor solubility in a desired solvent, the use of a co-solvent system can be effective. For instance, adding a small percentage of a stronger solvent like DMF to DCM can significantly enhance solubility.

-

Temperature Adjustment: Gently warming the solvent can increase the solubility of Boc-Phe-OH. However, care must be taken to avoid thermal degradation of the Boc group, especially at elevated temperatures for prolonged periods.

-

Sonication: Applying ultrasonic agitation can help to break down crystal lattices and accelerate the dissolution process.

Conclusion: A Foundation for Rational Solvent Selection

The solubility of Boc-Phe-OH is a critical, multi-faceted parameter that directly impacts the success of peptide synthesis and development. While a universal, quantitative dataset for all common organic solvents remains to be exhaustively compiled, this guide provides a robust framework for understanding and predicting its solubility behavior. By combining the theoretical principles of molecular interactions with practical, qualitative observations and a detailed protocol for experimental determination, researchers are well-equipped to make rational solvent choices, troubleshoot solubility challenges, and ultimately, enhance the efficiency and reproducibility of their work. The ability to control and manipulate the solubility of this key building block is a fundamental skill for any scientist working in the field of peptide chemistry.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-(tert-butoxycarbonylamino)-3-phenylpropanoic acid (Boc-L-Phe-OH)

Introduction

In the realm of peptide synthesis and pharmaceutical development, the integrity of building blocks is paramount. 2-(tert-butoxycarbonylamino)-3-phenylpropanoic acid, commonly known as N-Boc-L-phenylalanine (Boc-L-Phe-OH), is a cornerstone derivative of the amino acid L-phenylalanine.[1][2] The tert-butyloxycarbonyl (Boc) group is a widely employed amine protecting group, valued for its stability and ease of removal under specific acidic conditions.[3] Ensuring the structural fidelity of this compound is a critical quality control step before its incorporation into more complex molecules.[3] This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—used to verify the identity and purity of Boc-L-Phe-OH.

Molecular Structure and Spectroscopic Overview

A thorough analysis begins with a clear understanding of the molecule's structure. Key functional groups dictate the signals we expect to observe in both NMR and MS.

Caption: Molecular structure of Boc-L-Phe-OH with key protons and carbons labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules like Boc-L-Phe-OH.[3] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol: A standard ¹H NMR spectrum is acquired by following a validated protocol to ensure reproducibility and accuracy.

-

Sample Preparation: Accurately weigh 5-10 mg of Boc-L-Phe-OH and dissolve it in approximately 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD), in a clean, dry vial.[3]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the tube into the spectrometer. The instrument's magnetic field is "locked" using the deuterium signal from the solvent. The probe is then tuned and the magnetic field is "shimmed" to optimize homogeneity.[3]

-

Acquisition: A standard ¹H NMR spectrum is acquired (e.g., at 400 MHz). Multiple scans (e.g., 16) are collected and averaged to improve the signal-to-noise ratio.[3]

-

Processing: The raw data (Free Induction Decay) is processed using a Fourier transform, followed by phase and baseline correction. The spectrum is calibrated using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).[3]

Data Interpretation: The ¹H NMR spectrum of Boc-L-Phe-OH shows a set of characteristic signals. The exact chemical shifts can vary slightly based on the solvent used.[3][4]

| Signal Assignment | Chemical Shift (δ) in CD₃OD (ppm) [4] | Multiplicity | Integration | Structural Rationale |

| tert-Butyl (Boc) | 1.36 | Singlet (s) | 9H | The nine protons of the three methyl groups on the tert-butyl moiety are chemically equivalent, resulting in a strong singlet signal in the upfield region.[3][4] |

| β-Protons (Hβ, Hβ') | 2.87, 3.16 | Doublet of doublets (dd) | 2H | These two protons are diastereotopic due to the adjacent chiral center (Cα). They split each other (geminal coupling) and are also split by the α-proton (vicinal coupling). |

| α-Proton (Hα) | 4.36 | Doublet of doublets (dd) | 1H | This proton is coupled to the two non-equivalent β-protons, resulting in a characteristic dd pattern. Its position is downfield due to the deshielding effects of the adjacent nitrogen and carbonyl groups. |

| Phenyl Protons | ~7.26 | Multiplet (m) | 5H | The five protons on the aromatic ring typically appear as a complex multiplet in the aromatic region of the spectrum.[4] |

| Amide Proton (NH) | Variable | Broad singlet (br s) | 1H | The chemical shift of the NH proton is variable and depends on concentration, temperature, and solvent. It may also exchange with deuterium in solvents like CD₃OD, causing the signal to disappear. |

| Carboxylic Acid (OH) | Variable | Broad singlet (br s) | 1H | Similar to the amide proton, this signal is broad and its position is highly variable. It will also readily exchange with deuterium in protic solvents. |

Note: In a solvent like CDCl₃, it is possible to observe rotamers (rotational isomers) around the carbamate bond, which can lead to a doubling of some peaks.[4]

¹³C NMR Spectroscopy: The Carbon Backbone

Experimental Protocol: The ¹³C NMR protocol is similar to that for ¹H NMR, but requires more scans due to the lower natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard, which simplifies the spectrum to a series of single lines, one for each unique carbon atom.[3]

Data Interpretation: The proton-decoupled ¹³C NMR spectrum provides definitive evidence for the presence of the Boc group and the integrity of the phenylalanine backbone.[3]

| Signal Assignment | Typical Chemical Shift (δ) (ppm) | Structural Rationale |

| tert-Butyl CH₃ | ~28.5 | The three equivalent methyl carbons of the Boc group appear in the aliphatic region. |

| Phenyl CH₂ (Cβ) | ~38.0 | The benzylic carbon is shielded relative to the aromatic carbons. |

| α-Carbon (Cα) | ~55.0 | The chiral alpha-carbon is shifted downfield by the attached nitrogen. |

| tert-Butyl Quaternary C | ~80.0 | The quaternary carbon of the Boc group is a key diagnostic signal.[3] |

| Phenyl Carbons | ~127-137 | Multiple signals are expected for the aromatic carbons. |

| Carbamate C=O (Boc) | ~156.0 | The carbonyl carbon of the carbamate functional group.[3] |

| Carboxylic Acid C=O | ~175.0 | The carbonyl carbon of the carboxylic acid is typically the most downfield signal. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for confirming the molecular weight of Boc-L-Phe-OH and providing structural information through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a common "soft" ionization technique used for this type of analysis as it minimizes premature fragmentation.[5][6]

Experimental Protocol (ESI-MS):

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, often a mixture of water and acetonitrile with a small amount of acid (e.g., formic acid) to promote protonation.

-

Infusion: The sample solution is infused into the ESI source at a constant flow rate.

-

Ionization: A high voltage is applied to the liquid as it exits a capillary, creating a fine spray of charged droplets. The solvent evaporates, and the analyte molecules are released as gas-phase ions (e.g., [M+H]⁺).[5]

-

Analysis: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

Data Interpretation: The molecular formula of Boc-L-Phe-OH is C₁₄H₁₉NO₄, with a molecular weight of 265.31 g/mol .[2][7]

-

Molecular Ion: In positive ion mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of approximately 266.1.

-

Fragmentation Analysis: The Boc group is notoriously labile in the gas phase.[8] During tandem MS (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, a characteristic fragmentation pattern emerges.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-Boc-L-phenylalanine | 13734-34-4 | FB18956 | Biosynth [biosynth.com]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid | C14H19NO4 | CID 269698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Mechanism of Boc Protection of Phenylalanine

Introduction: The Strategic Imperative of Amine Protection

In the intricate world of organic synthesis, particularly in the construction of peptides and complex pharmaceutical molecules, the selective masking and unmasking of functional groups is a foundational strategy.[1][2] The amine group, with its inherent nucleophilicity and basicity, often requires temporary deactivation to prevent unwanted side reactions during subsequent chemical transformations.[3][4] This is especially critical in peptide synthesis, where controlled, sequential amide bond formation is paramount.[1][5]

Phenylalanine, an essential amino acid featuring a bulky, hydrophobic benzyl side chain, is a frequent component of bioactive peptides and small molecule drugs.[4][6] Protecting its α-amino group is a critical first step in its utilization as a building block. Among the arsenal of amine-protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its reliability, ease of use, and strategic advantages.[4][7] It is readily introduced under mild conditions, exhibits broad stability in neutral, basic, and nucleophilic environments, and can be cleanly removed with acid.[4][5] This acid-lability provides crucial orthogonality with other common protecting groups, such as the base-labile Fmoc group or the hydrogenolysis-labile Cbz group, allowing for precise, multi-step synthetic planning.[4][8]

This guide provides a comprehensive examination of the core mechanism for installing the Boc protecting group onto phenylalanine, delves into the causality behind key experimental choices, presents a field-proven protocol, and discusses potential pitfalls, offering researchers a self-validating framework for its successful application.

The Core Mechanism: A Nucleophilic Acyl Substitution Pathway

The standard method for Boc protection of an amine involves its reaction with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[7] The reaction proceeds through a nucleophilic acyl substitution mechanism.[9]

Step 1: Nucleophilic Attack The reaction initiates with the lone pair of electrons on the nitrogen atom of the phenylalanine amine acting as a nucleophile.[10] This nucleophile attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate molecule.[1][3]

Step 2: Formation of a Tetrahedral Intermediate This nucleophilic attack leads to the formation of a transient, unstable tetrahedral intermediate.[3][9][10]

Step 3: Collapse and Product Formation The tetrahedral intermediate rapidly collapses. The C-O bond cleaves, expelling a tert-butyl carbonate anion as a leaving group and forming the protonated N-Boc protected phenylalanine.[9][11]

The Thermodynamic Driving Force The reaction is powerfully driven to completion by the irreversible decomposition of the unstable tert-butyl carbonate leaving group.[9] This anion spontaneously breaks down into three stable, neutral byproducts: gaseous carbon dioxide (CO₂), tert-butanol, and a base to deprotonate the carbamate.[10][12] The evolution of CO₂ gas provides a strong thermodynamic incentive for the forward reaction.[9][10]

Below is a diagram illustrating the mechanistic pathway.

References

- 1. nbinno.com [nbinno.com]

- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 8. total-synthesis.com [total-synthesis.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 12. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

An In-depth Technical Guide to the Role of the Boc Protecting Group in Peptide Synthesis

Abstract

The tert-butyloxycarbonyl (Boc) protecting group represents a cornerstone in the field of peptide synthesis, particularly in the foundational solid-phase peptide synthesis (SPPS) methodologies. Its unique acid-labile nature, coupled with its stability under a broad range of other reaction conditions, has enabled the synthesis of countless peptides for research, therapeutic, and diagnostic applications. This technical guide provides a comprehensive exploration of the Boc group's role in peptide synthesis. We will delve into the core chemical principles of Boc protection and deprotection, provide detailed, field-proven experimental protocols, and offer a comparative analysis with other common protecting group strategies. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding and practical application of Boc chemistry in peptide synthesis.

Introduction: The Genesis of Boc Chemistry in Peptide Synthesis

The advent of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield, a discovery that earned him the Nobel Prize in Chemistry in 1984, revolutionized the way peptides were synthesized.[1] This technique, which involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble solid support, simplified purification processes by allowing excess reagents and byproducts to be removed by simple filtration and washing.[1][2]

The success of SPPS is fundamentally reliant on the strategic use of protecting groups to prevent unwanted side reactions.[3] The tert-butyloxycarbonyl (Boc) group, introduced by Carpino in 1957, was quickly adopted by Merrifield for the temporary protection of the α-amino group of amino acids.[4][5] Its acid-labile nature was perfectly suited for a graduated acid lability scheme, where the Boc group could be removed under moderately acidic conditions without affecting the more acid-stable side-chain protecting groups or the linkage of the peptide to the resin.[1][3] This "Boc/Bzl" strategy, utilizing benzyl-based side-chain protection, became one of the original and still highly relevant approaches in SPPS.[1]

Core Principles of Boc Protection and Deprotection

The utility of the Boc group in peptide synthesis is centered on its unique chemical properties: it is easily introduced onto an amino group, stable under a variety of reaction conditions, and can be selectively removed under mild acidic conditions.[6][7]

The Chemistry of Boc Protection

The Boc group is typically introduced onto the α-amino group of an amino acid by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[3][6] The reaction proceeds via a nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of (Boc)₂O.[6][8]

Key Reagents and Conditions for Boc Protection:

-

Boc Source: Di-tert-butyl dicarbonate ((Boc)₂O) is the most common and efficient reagent.[6]

-

Base: An aqueous solution of a base like sodium hydroxide or an organic base such as triethylamine is used to deprotonate the amino group, enhancing its nucleophilicity.[6][8]

-

Solvent: A mixed solvent system, such as dioxane/water or THF/water, is often employed to dissolve both the amino acid and (Boc)₂O.[3][6]

The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is the critical deprotection step in the iterative cycle of SPPS. This is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[3] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[3] This intermediate readily decarboxylates to liberate the free amine and carbon dioxide.[3][9]

After deprotection with TFA, the newly liberated N-terminal amine exists as a TFA salt.[10] This salt must be neutralized to the free amine before the next amino acid can be coupled.[10] This is typically achieved by washing the resin with a solution of a hindered base like diisopropylethylamine (DIEA) in dichloromethane (DCM).[10][11]

The Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The Boc-SPPS strategy follows a cyclical process of deprotection, neutralization, and coupling to assemble the peptide chain on a solid support.

Resins for Boc SPPS

The choice of resin is critical as it determines the C-terminal functionality of the final peptide.

-

Merrifield Resin (Chloromethylpolystyrene): The classical resin for Boc-SPPS, yielding a peptide acid upon cleavage.[4] The first amino acid is typically attached as a cesium salt to minimize racemization.[4]

-

PAM Resin (Phenylacetamidomethyl): Offers greater stability of the peptide-resin linkage to TFA compared to the Merrifield resin, reducing peptide loss during synthesis.[4]

-

MBHA Resin (Methylbenzhydrylamine): Used for the synthesis of peptide amides and provides a good balance of stability towards TFA and lability towards HF for cleavage.[4]

Side-Chain Protection in Boc-SPPS

A key principle of the Boc strategy is the use of side-chain protecting groups that are stable to the TFA used for Nα-Boc removal but are cleaved during the final, more stringent acid treatment (e.g., with anhydrous hydrogen fluoride, HF).[1][12] These are typically benzyl-based protecting groups.[12]

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific peptide sequence and scale of synthesis.

Protocol for Nα-Boc Protection of an Amino Acid

This protocol describes a general procedure for the protection of an amino acid using di-tert-butyl dicarbonate.[6]

Materials:

-

Amino acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Solvent system (e.g., 1,4-Dioxane/Water, THF/Water)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amino acid in the chosen solvent system with the base.

-

Cool the solution in an ice bath.

-

Add (Boc)₂O portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the organic solvent under reduced pressure.

-

Wash the aqueous layer with a non-polar solvent like ether to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to a pH of 2-3 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected amino acid.[6]

Protocol for a Deprotection-Coupling Cycle in Boc-SPPS

This protocol outlines a single cycle of Boc deprotection, neutralization, and coupling on a solid support.

Materials:

-

Peptide-resin with an N-terminal Boc group

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Boc-protected amino acid

-

Coupling reagents (e.g., HBTU, DIC/HOBt)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the Resin: Swell the peptide-resin in DCM for 20-30 minutes.[3]

-

Deprotection: Drain the DCM and add a solution of 50% TFA in DCM to the resin. Agitate for 30 minutes at room temperature.[3][4]

-

Washing: Drain the TFA solution and wash the resin thoroughly with DCM to remove excess acid.[3]

-

Neutralization: Wash the resin with a solution of 5% DIEA in DCM (2 times for 5 minutes each) to neutralize the trifluoroacetate salt.[3]

-

Washing: Wash the resin with DCM to remove excess DIEA.[3]

-

Coupling: Dissolve the next Boc-protected amino acid and coupling reagents in DMF and add to the resin. Agitate for 1-2 hours or until a ninhydrin test indicates complete coupling.

-

Washing: Drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next cycle.

Comparative Analysis: Boc vs. Fmoc Strategy

The main alternative to the Boc strategy in SPPS is the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. The choice between these two methods depends on the specific requirements of the peptide being synthesized.[12]

| Feature | Boc Strategy | Fmoc Strategy |

| Nα-Protecting Group Lability | Acid-labile (TFA)[12] | Base-labile (Piperidine)[12] |

| Side-Chain Protecting Groups | Benzyl-based (acid-labile, HF)[12] | tert-Butyl-based (acid-labile, TFA)[] |

| Final Cleavage Conditions | Strong acid (HF, TFMSA)[12][14] | Moderate acid (TFA)[][14] |

| Orthogonality | Graduated acid lability, not truly orthogonal[10] | Truly orthogonal[10][12] |

| Advantages | Robust for long/difficult sequences, can reduce aggregation[1][12] | Milder conditions, compatible with sensitive amino acids, easier automation[12] |

| Disadvantages | Harsh final cleavage (requires specialized equipment), hazardous reagents (HF)[12] | Potential for diketopiperazine formation, aggregation in some sequences[15] |

Common Side Reactions in Boc-SPPS and Mitigation Strategies

While a robust method, Boc-SPPS is not without potential side reactions. Understanding and mitigating these is crucial for synthesizing high-purity peptides.

-

Alkylation of Sensitive Residues: The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic side chains, particularly Trp, Met, and Cys.[10] This is typically mitigated by the addition of scavengers, such as dithioethane (DTE), to the TFA deprotection solution.[10][11]

-

Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to the formation of a cyclic aspartimide intermediate, which can lead to a mixture of α- and β-aspartyl peptides.[4][15] In Boc-SPPS, this is less prevalent than in Fmoc synthesis because the protonated N-terminus after deprotection is less nucleophilic.[4] Using in situ neutralization protocols can further suppress this side reaction.[4][15]

-

Pyroglutamate Formation: An N-terminal glutamic acid residue can cyclize under acidic conditions to form pyroglutamate.[16]

-

Side Reactions during HF Cleavage: The strong acidic conditions of the final HF cleavage can cause side reactions such as the formation of homoserine lactone from C-terminal Met or the cyclization of glutamic acid to a pyrrolidone.[4][15]

Conclusion: The Enduring Role of Boc Chemistry

The Boc protecting group was instrumental in the initial development and success of solid-phase peptide synthesis. While the Fmoc strategy has become more prevalent for routine peptide synthesis due to its milder conditions, the Boc/Bzl approach remains a powerful and indispensable tool.[12] Its robustness, particularly for the synthesis of long and aggregation-prone peptides, ensures its continued relevance in both academic research and industrial drug development.[1][12] A thorough understanding of the principles, protocols, and potential pitfalls of Boc chemistry is essential for any scientist engaged in the art and science of peptide synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chempep.com [chempep.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. peptide.com [peptide.com]

- 16. benchchem.com [benchchem.com]

A Technical Guide to the Stereospecific Synthesis of ¹⁵N-Labelled Chiral Boc-Amino Acids from α-Hydroxy Acid Triflates

Abstract

Stable isotope-labeled amino acids, particularly those incorporating ¹⁵N, are indispensable tools in the fields of proteomics, metabolic analysis, and structural biology.[][] Their application in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) allows for the precise tracking of molecular transformations and structural elucidation of complex biomolecules.[][] However, the synthesis of these compounds with high enantiomeric purity presents a significant challenge. This guide details an efficient and highly stereospecific methodology for synthesizing ¹⁵N-labelled chiral N-tert-butyloxycarbonyl (Boc)-protected amino acids. The strategy hinges on the nucleophilic displacement of a trifluoromethanesulfonate (triflate) group from a chiral α-triflyloxy ester by a ¹⁵N-labeled amine synthon. This SN2 reaction proceeds with complete inversion of configuration, ensuring excellent chiral integrity in the final product.[3] The protocol is exemplified by the synthesis of both (R)- and (S)-enantiomers of Boc-leucine and Boc-phenylalanine, starting from inexpensive, commercially available amino acids of the opposite configuration.[3][4]

Introduction and Strategic Rationale

The synthesis of enantiomerically pure ¹⁵N-labeled amino acids is crucial for their direct application in peptide synthesis and subsequent biochemical and structural studies.[4] While several methods exist, the triflate displacement route offers distinct advantages. Unlike Mitsunobu reactions, where yields can be highly dependent on the pKa of the nucleophilic amine, the triflate method is robust and provides a direct, high-yield pathway to the desired Boc-protected amino acids.[3]

The core of this strategy lies in three key transformations:

-

Generation of a Chiral α-Hydroxy Acid: A readily available, enantiomerically pure amino acid is converted to its corresponding α-hydroxy acid via diazotization, preserving the initial stereochemistry.

-

Activation via Triflate Formation: The hydroxyl group is converted into a triflate, one of the most effective leaving groups in organic chemistry. This significantly enhances the electrophilicity of the α-carbon.

-

Stereospecific ¹⁵N-Amine Installation: The triflate is displaced by a ¹⁵N-labeled nucleophile, di-tert-butyl [¹⁵N]imidodicarbonate (Boc₂¹⁵NH), in a classic S

N2 reaction. This step is the crux of the method, as it proceeds with complete inversion of the stereocenter, controllably transforming an (S)-precursor into an (R)-product, or vice-versa.[3]

This approach allows for the synthesis of either amino acid enantiomer simply by starting with the corresponding commercially available amino acid of the opposite configuration.

Overall Synthetic Workflow

The multi-step synthesis is designed to ensure high fidelity of the chiral center through a controlled inversion. The workflow begins with a standard chiral amino acid and proceeds through activation and nucleophilic substitution to yield the target ¹⁵N-labeled Boc-amino acid.

Caption: Overall workflow for the synthesis of (R)-N-Boc-[¹⁵N]-amino acid from an (S)-amino acid.

Mechanistic Deep Dive: The SN2 Inversion Step

The high fidelity of this synthetic route is guaranteed by the SN2 mechanism governing the displacement of the triflate group. The triflate is an exceptionally good leaving group due to the resonance stabilization of the resulting triflate anion. This facilitates nucleophilic attack even by moderately strong nucleophiles like di-tert-butyl [¹⁵N]imidodicarbonate.

The nucleophile attacks the α-carbon from the side opposite to the leaving group, proceeding through a trigonal bipyramidal transition state. This backside attack forces the substituents on the chiral carbon to "invert" their configuration, much like an umbrella flipping inside out in the wind. This stereospecificity is critical, as it directly translates the high enantiomeric purity of the starting α-hydroxy acid to the final amino acid product, but with the opposite stereochemical designation.[3]

Caption: The SN2 displacement of the triflate group proceeds with complete inversion of stereochemistry.

Experimental Protocols

The following protocols are adapted from the successful synthesis of Boc-[¹⁵N]leucine and Boc-[¹⁵N]phenylalanine.[4][5] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of α-Hydroxy Acid from α-Amino Acid

-

Dissolve the starting L- or D-amino acid in aqueous sulfuric acid (e.g., 1 M H₂SO₄).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) in water dropwise over several hours, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at room temperature overnight.

-

Extract the resulting α-hydroxy acid with an organic solvent (e.g., diethyl ether).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-hydroxy acid.

Protocol 2: Esterification and Triflate Formation

-

Dissolve the crude α-hydroxy acid in an appropriate alcohol (e.g., methanol for a methyl ester) with a catalytic amount of acid.

-

Reflux the solution until the reaction is complete (monitored by TLC). Remove the solvent in vacuo.

-

Dissolve the resulting crude α-hydroxy ester in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to -20 °C.

-

Add dry pyridine, followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O).

-

Stir the reaction at low temperature for 1-2 hours.

-

Quench the reaction with cold water and extract the product into an organic solvent.

-

Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃, and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure at low temperature to yield the crude α-triflyloxy ester.

-

Causality Note: The α-triflyloxy ester is often unstable and should be used immediately in the next step without extensive purification. The use of pyridine is crucial to neutralize the triflic acid byproduct.

-

Protocol 3: ¹⁵N-Alkylation and Final Deprotection

-

Prepare a solution of the ¹⁵N-nucleophile, di-tert-butyl [¹⁵N]imidodicarbonate, and a non-nucleophilic base (e.g., proton sponge or hindered amine) in a dry aprotic solvent (e.g., dichloromethane).

-

Add the freshly prepared crude α-triflyloxy ester solution dropwise at 0 °C under an inert atmosphere.

-

Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with dilute acid and brine, then dry over MgSO₄.

-

Concentrate the solution and purify the resulting di-Boc-[¹⁵N]-amino ester by column chromatography.

-

Dissolve the purified ester in a solvent mixture (e.g., THF/water).

-

Add a base such as lithium hydroxide (LiOH) to saponify the ester.

-

After the reaction is complete, acidify the mixture to pH ~3. This step also facilitates the selective cleavage of one Boc group.

-

Extract the final N-Boc-[¹⁵N]-amino acid product into an organic solvent.

-

Dry, concentrate, and purify the final product, typically by crystallization, to yield the enantiomerically pure ¹⁵N-labeled Boc-amino acid.[3]

Data Summary and Product Validation

The efficacy of this method is demonstrated by the high yields and exceptional optical purity of the final products. The chiral purity of the resulting amino acids, after Boc-deprotection, can be confirmed by High-Performance Liquid Chromatography (HPLC) using a chiral column.[3]

| Starting Material | Final Product | Overall Yield (%) | Enantiomeric Excess (e.e.) (%) |

| D-Leucine | Boc-(S)-[¹⁵N]Leucine | ~50-60 | > 98% |

| L-Leucine | Boc-(R)-[¹⁵N]Leucine | ~50-60 | > 98% |

| D-Phenylalanine | Boc-(S)-[¹⁵N]Phenylalanine | ~55-65 | > 98% |

| L-Phenylalanine | Boc-(R)-[¹⁵N]Phenylalanine | ~55-65 | > 98% |

| Data adapted from Degerbeck et al., J. Chem. Soc., Perkin Trans. 1, 1993.[4][5] |

Trustworthiness Check: The high enantiomeric excess (>98%) confirms that the displacement of the triflate proceeds almost exclusively via an SN2 mechanism with complete inversion of configuration.[3] This validates the core principle of the synthetic design.

Conclusion

The triflate displacement method provides a robust, reliable, and highly stereospecific route for the synthesis of ¹⁵N-labeled chiral Boc-amino acids. Its key advantages include the use of inexpensive starting materials, operational simplicity, and, most importantly, the predictable and complete inversion of stereochemistry that leads to products of high enantiomeric purity. These labeled derivatives are immediately suitable for use in advanced peptide synthesis, enabling critical research in drug development and structural biology.[4]

References

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. Synthesis of 15N-labelled chiral Boc-amino acids from triflates: enantiomers of leucine and phenylalanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of 15N-labelled chiral Boc-amino acids from triflates: enantiomers of leucine and phenylalanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Spectroscopic Analysis of Boc-L-phenylalanine Derivatives

Introduction: The Central Role of Boc-L-phenylalanine in Modern Drug Development

N-(tert-butoxycarbonyl)-L-phenylalanine (Boc-L-phenylalanine) and its derivatives are foundational building blocks in the field of peptide synthesis and pharmaceutical research.[1] The Boc protecting group provides stability and facilitates controlled, sequential coupling of amino acids, a process central to Solid-Phase Peptide Synthesis (SPPS).[2] Given that peptides are increasingly utilized as therapeutic agents, the precise structural and stereochemical verification of their constituent amino acid derivatives is not merely a procedural step but a prerequisite for ensuring the safety, efficacy, and reproducibility of the final drug product.

This guide provides an in-depth exploration of the core spectroscopic techniques used to characterize Boc-L-phenylalanine derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond procedural descriptions to explain the causal reasoning behind analytical choices. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD), a complete and unambiguous profile of the molecule can be established, ensuring the integrity of downstream applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules like Boc-L-phenylalanine. It provides detailed information about the carbon-hydrogen framework, allowing for the unambiguous assignment of every proton and carbon atom in the structure.[3]

Expertise & Causality: Experimental Choices

The choice of deuterated solvent is a critical first step. While CDCl₃ is common, the acidic proton of the carboxylic acid group in Boc-L-phenylalanine can undergo exchange, potentially broadening or obscuring signals. For this reason, solvents like deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are often preferred as they can form stable hydrogen bonds, leading to sharper, more defined spectra.[4][5] Sample concentration is also key; a concentration of 0.3-0.5 mM is typically recommended for small molecules to achieve a good signal-to-noise ratio without causing aggregation issues.[6]

¹H NMR Spectroscopy: Proton Environment Mapping

The ¹H NMR spectrum provides a quantitative map of the different proton environments. For Boc-L-phenylalanine, the spectrum is characterized by several key regions.

-

Aromatic Region (7.2-7.4 ppm): The five protons of the phenyl ring typically appear as a complex multiplet.

-

Alpha-Proton (Hα) (4.3-4.6 ppm): This proton, attached to the chiral center, appears as a doublet of doublets due to coupling with the two diastereotopic beta-protons. Its chemical shift is highly sensitive to the electronic environment.[4]

-

Beta-Protons (Hβ) (2.9-3.2 ppm): The two protons on the beta-carbon are diastereotopic, meaning they are chemically non-equivalent. They appear as two separate multiplets, each coupled to the Hα and to each other (geminal coupling).[4]

-

Boc Group (1.3-1.4 ppm): The nine equivalent protons of the tert-butyl group give rise to a strong singlet, a hallmark of the Boc protecting group.[4]

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the carbon backbone of the molecule. Key resonances include:

-

Carbonyl Carbons (170-175 ppm): The carboxylic acid and carbamate carbonyls are found far downfield.

-

Aromatic Carbons (125-140 ppm): The six carbons of the phenyl ring appear in this region.

-

Alpha-Carbon (Cα) (~55 ppm): The chiral carbon atom.

-

Boc Carbons (~80 ppm and ~28 ppm): The quaternary carbon and the three methyl carbons of the Boc group, respectively.

-

Beta-Carbon (Cβ) (~38 ppm): The methylene carbon of the side chain.

| Assignment | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| Phenyl (Ar-H) | 7.20 - 7.40 (m, 5H) | 127.0 - 137.0 |

| Amide (N-H) | ~5.0 (br s, 1H) | - |

| Alpha-Proton (Cα-H) | 4.36 (dd, 1H)[4] | ~55 |

| Beta-Protons (Cβ-H₂) | 2.87-3.16 (m, 2H)[4] | ~38 |

| Boc (C(CH₃)₃) | 1.36 (s, 9H)[4] | ~80 (Quaternary C), ~28 (Methyl C) |

| Carboxyl (COOH) | >10 (br s, 1H) | ~174 |

| Carbamate (C=O) | - | ~155 |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the Boc-L-phenylalanine derivative and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a clean NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical experiment involves a 90° pulse, a relaxation delay of 1-5 seconds, and the collection of 16-64 scans to ensure a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7] For Boc-L-phenylalanine, FTIR is invaluable for confirming the presence of the key carbamate and carboxylic acid moieties.

Expertise & Causality: The Power of ATR

Attenuated Total Reflectance (ATR) has become the preferred sampling method for solid and liquid samples in FTIR.[7] Its primary advantage is the minimal sample preparation required; a small amount of powder can be analyzed directly.[8] This avoids the laborious process of preparing KBr pellets and potential issues with moisture. The IR beam interacts with the sample via an evanescent wave, probing the surface to a depth of a few micrometers, which is sufficient for bulk analysis of a pure compound.[9]

Interpreting the Spectrum

The IR spectrum of Boc-L-phenylalanine displays several characteristic absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, often obscuring other signals in this region.

-

N-H Stretch (Amide): A sharp to moderately broad peak around 3300-3400 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the Boc and side chain appear just below 3000 cm⁻¹.

-

C=O Stretches (Carbonyls): This is a critical region. The carboxylic acid C=O stretch appears around 1700-1725 cm⁻¹, while the carbamate C=O from the Boc group appears at a slightly lower wavenumber, typically 1680-1700 cm⁻¹.[10]

-

N-H Bend (Amide II): A characteristic peak for secondary amides, found around 1510-1540 cm⁻¹.[10]

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad |

| N-H Stretch (Amide) | 3300 - 3400 | Sharp / Moderately Broad |

| Aromatic C-H Stretch | > 3000 | Sharp, Medium |

| Aliphatic C-H Stretch | < 3000 | Sharp, Strong |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Sharp, Strong |

| C=O Stretch (Carbamate) | 1680 - 1700 | Sharp, Strong |

| N-H Bend (Amide II) | 1510 - 1540 | Sharp, Medium |

Experimental Protocol: ATR-FTIR

-

Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[11] Take a background spectrum of the empty crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.

-

Sample Application: Place a small amount of the solid Boc-L-phenylalanine powder directly onto the ATR crystal.[8]

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm, even contact between the sample and the crystal. This is essential for obtaining a high-quality spectrum.[11]

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound, serving as a primary method for confirming its identity.[12] Electrospray Ionization (ESI) is the most common technique for molecules like Boc-L-phenylalanine, as it is a "soft" ionization method that typically keeps the molecule intact.[13]

Expertise & Causality: Ionization Mode and Adducts

ESI-MS can be run in either positive or negative ion mode.

-

Negative Ion Mode: Boc-L-phenylalanine has an acidic carboxylic acid group, making it readily deprotonated. Therefore, negative ion mode is often preferred, where the primary observed ion will be the deprotonated molecule, [M-H]⁻.

-

Positive Ion Mode: In positive ion mode, protonation can occur, but adduct formation with cations present in the solvent (like sodium, [M+Na]⁺, or potassium, [M+K]⁺) is very common.[14] Observing these adducts can be an additional confirmation of the molecular weight.

The molecular formula of Boc-L-phenylalanine is C₁₄H₁₉NO₄, with a monoisotopic mass of 265.1314 g/mol .[15] High-resolution mass spectrometry (HRMS), often performed on Orbitrap or TOF analyzers, can measure this mass to within a few parts per million (ppm), providing an unambiguous elemental composition and an extremely high degree of confidence in the compound's identity.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µM) in a suitable solvent system, typically a mixture of water and acetonitrile or methanol, often with a small amount of acid (formic acid for positive mode) or base (ammonium hydroxide for negative mode) to aid ionization.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[16]

-

Instrument Parameters: Set the ESI source parameters, including capillary voltage (typically 3-5 kV), nebulizing gas flow, and drying gas temperature, to achieve a stable spray and optimal signal.[12]

-

Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

-

Data Analysis: Identify the molecular ion peak ([M-H]⁻, [M+H]⁺, or [M+Na]⁺) and compare the measured m/z value to the theoretical value calculated from the molecular formula.

Circular Dichroism (CD) Spectroscopy: A Window into Stereochemistry

For chiral molecules like L-phenylalanine derivatives, CD spectroscopy is a vital tool for confirming stereochemical integrity. The technique measures the differential absorption of left- and right-circularly polarized light.[17] While a full secondary structure analysis is more relevant for peptides and proteins, the CD spectrum of a single amino acid derivative provides a distinct fingerprint that can confirm its enantiomeric form.[18]

The L-enantiomer and D-enantiomer of phenylalanine will produce mirror-image CD spectra.[19] For Boc-L-phenylalanine, the spectrum is typically characterized by signals arising from the aromatic side chain (π-π* transitions) around 200-230 nm and the carboxyl group (n-π* transition) around 220-240 nm.[20] The presence of the expected CD signal confirms that the material is the L-isomer and has not undergone racemization.

Integrated Analytical Workflow

No single technique tells the whole story. A robust characterization of a Boc-L-phenylalanine derivative relies on an integrated workflow where the results from each technique validate the others.

Caption: Integrated workflow for the spectroscopic characterization of Boc-L-phenylalanine derivatives.

Conclusion

The rigorous spectroscopic analysis of Boc-L-phenylalanine derivatives is a critical quality control checkpoint in peptide synthesis and drug development. By strategically employing NMR for detailed structural mapping, FTIR for functional group verification, Mass Spectrometry for molecular weight confirmation, and Circular Dichroism for stereochemical validation, researchers can proceed with confidence in the identity, purity, and integrity of their starting materials. This multi-faceted approach, grounded in a clear understanding of the principles behind each technique, ensures the synthesis of reliable and reproducible peptide-based therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]

- 6. nmr-bio.com [nmr-bio.com]

- 7. jascoinc.com [jascoinc.com]

- 8. agilent.com [agilent.com]

- 9. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 10. researchgate.net [researchgate.net]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]- | C14H19NO4 | CID 77857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. osti.gov [osti.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of 2-(tert-butoxycarbonylamino)-3-phenylpropanoic acid in Solid-Phase Peptide Synthesis

Introduction

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, has become the cornerstone of modern peptide science, enabling the routine construction of complex peptide chains for research, diagnostics, and therapeutic development.[1] The success of SPPS relies on the strategic use of protecting groups to ensure sequence fidelity. The tert-butyloxycarbonyl (Boc) protecting group was one of the first and remains a critical tool for the temporary protection of the α-amino group of amino acids.[2]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of N-Boc-L-phenylalanine (also known as 2-(tert-butoxycarbonylamino)-3-phenylpropanoic acid or Boc-Phe-OH) in Boc-based SPPS. Phenylalanine is a common amino acid whose bulky, hydrophobic benzyl side chain can influence peptide structure and interactions. Proper handling and reaction control during its incorporation are vital for synthesizing high-purity peptides. We will explore the chemical principles, provide validated step-by-step protocols, and discuss the causality behind key experimental choices.

Physicochemical Properties of Boc-L-Phenylalanine

Understanding the physical and chemical properties of Boc-Phe-OH is essential for its proper handling, storage, and use in synthesis.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | [3] |

| Synonyms | Boc-Phe-OH, N-Boc-L-phenylalanine | [4][5] |

| CAS Number | 13734-34-4 | [4][5] |

| Molecular Formula | C14H19NO4 | [3][4] |

| Molecular Weight | 265.30 g/mol | [3] |

| Appearance | White fine crystalline powder | [4][5] |

| Melting Point | 85-87 °C | [4][6] |

| Optical Rotation | [α]20/D +25±1°, c = 1% in ethanol | [4] |

| Solubility | Soluble in methanol, dichloromethane (DCM), dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP) | [4][6] |

| Storage | Keep in a dark place, sealed in dry, room temperature or 0-8 °C | [4][5] |

The Boc-SPPS Workflow: A Conceptual Overview

The Boc/Bzl (benzyl) protection strategy is a well-established method in SPPS. It utilizes the acid-labile Boc group for temporary Nα-protection and more robust, benzyl-based groups for semi-permanent side-chain protection.[7] The entire process is a cycle of deprotection, neutralization, and coupling, repeated for each amino acid in the sequence.

Caption: The core iterative cycle of Boc-based Solid-Phase Peptide Synthesis.

Experimental Protocols

PART 1: The Nα-Boc Deprotection Step

Principle: The Boc group is an acid-labile protecting group. It is efficiently removed using a moderately strong acid, typically trifluoroacetic acid (TFA), in a non-reactive solvent like dichloromethane (DCM).[2] The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the free amine (as a TFA salt), carbon dioxide, and a stable tert-butyl cation.[8][9]

Causality: The choice of ~50% TFA in DCM is a balance; it's strong enough to cleave the Boc group rapidly (typically within 30 minutes) but mild enough to leave most benzyl-based side-chain protecting groups and the resin linkage intact.[7] This differential acid lability is the cornerstone of the Boc/Bzl strategy.[7]

Protocol:

-

Resin Swelling: Swell the peptide-resin (bearing an N-terminal Boc group) in DCM for 20-30 minutes in a suitable SPPS reaction vessel. Drain the solvent.

-

Pre-wash (Optional but Recommended): Add the deprotection solution (e.g., 50% TFA in DCM) to the resin and agitate for 2-5 minutes. Drain. This helps to ensure consistent acid exposure.[2]

-